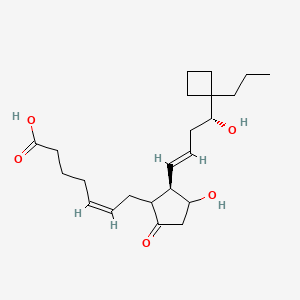
9-Oxo-11alpha,16R-dihydroxy-17-cyclobutyl-5Z,13E-dien-1-oic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Oxo-11alpha,16R-dihydroxy-17-cyclobutyl-5Z,13E-dien-1-oic acid is a complex organic compound with significant interest in various fields of scientific research This compound is characterized by its unique structure, which includes multiple functional groups such as oxo, hydroxy, and cyclobutyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Oxo-11alpha,16R-dihydroxy-17-cyclobutyl-5Z,13E-dien-1-oic acid involves multiple steps, typically starting from simpler organic molecules. The synthetic route may include the formation of the cyclobutyl ring, followed by the introduction of the oxo and hydroxy groups. Specific reaction conditions such as temperature, pressure, and the use of catalysts are crucial for the successful synthesis of this compound. Detailed synthetic routes and reaction conditions are often proprietary information held by chemical manufacturers .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
9-Oxo-11alpha,16R-dihydroxy-17-cyclobutyl-5Z,13E-dien-1-oic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxy group.
Substitution: The hydroxy groups can participate in substitution reactions to form esters or ethers
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various acids or bases for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxo derivatives, while reduction may produce additional hydroxy groups .
Wissenschaftliche Forschungsanwendungen
9-Oxo-11alpha,16R-dihydroxy-17-cyclobutyl-5Z,13E-dien-1-oic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 9-Oxo-11alpha,16R-dihydroxy-17-cyclobutyl-5Z,13E-dien-1-oic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 9-Oxo-11alpha,16R-dihydroxy-17-cyclobutyl-5Z,13E-dien-1-oic acid include other cyclobutyl-containing molecules and compounds with similar functional groups, such as:
- 9-Oxo-11alpha,16R-dihydroxy-17-cyclopentyl-5Z,13E-dien-1-oic acid
- 9-Oxo-11alpha,16R-dihydroxy-17-cyclohexyl-5Z,13E-dien-1-oic acid .
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the cyclobutyl ring, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C23H36O5 |
|---|---|
Molekulargewicht |
392.5 g/mol |
IUPAC-Name |
(Z)-7-[(2R)-3-hydroxy-2-[(E,4R)-4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C23H36O5/c1-2-13-23(14-8-15-23)21(26)11-7-10-18-17(19(24)16-20(18)25)9-5-3-4-6-12-22(27)28/h3,5,7,10,17-18,20-21,25-26H,2,4,6,8-9,11-16H2,1H3,(H,27,28)/b5-3-,10-7+/t17?,18-,20?,21-/m1/s1 |
InChI-Schlüssel |
HJVBXPOYFHMZAS-PMPWYNIUSA-N |
Isomerische SMILES |
CCCC1(CCC1)[C@@H](C/C=C/[C@H]2C(CC(=O)C2C/C=C\CCCC(=O)O)O)O |
Kanonische SMILES |
CCCC1(CCC1)C(CC=CC2C(CC(=O)C2CC=CCCCC(=O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![14,16-Dihydroxy-4-pentyl-5-oxabicyclo[11.3.0]hexadeca-2,10-dien-6-one](/img/structure/B10767959.png)
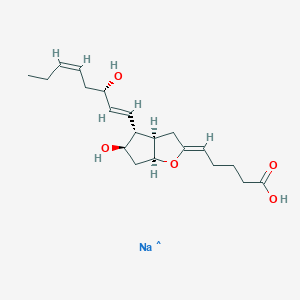
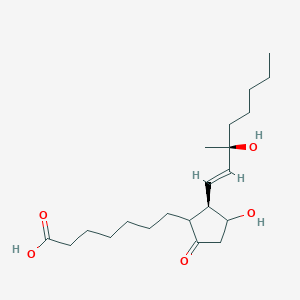
![methyl 4-[(2S,3S)-3-[(1E,3E,5E,8E)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate](/img/structure/B10767978.png)
![(Z)-7-[(1S,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B10767980.png)
![(5S,6R,7E,9E,11E,14E)-6-[(2S)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-2-carboxyethyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid](/img/structure/B10767984.png)
![(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,4R)-4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B10767985.png)
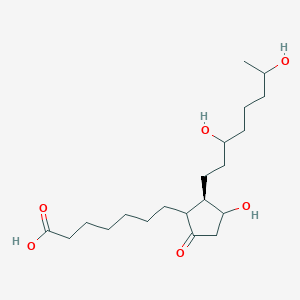
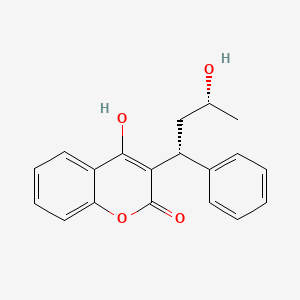
![propan-2-yl 2-[(E)-4-[(1R,2R,3R,5R)-5-chloro-2-[(3S)-3-cyclohexyl-3-hydroxyprop-1-enyl]-3-hydroxycyclopentyl]but-2-enoxy]acetate](/img/structure/B10768008.png)
![7-[3-Hydroxy-2-(3-hydroxy-4,4-dimethyloct-1-enyl)-5-oxocyclopentyl]heptanoic acid](/img/structure/B10768011.png)
![(E)-7-[(1S,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B10768016.png)
![(E)-7-[(1S,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B10768036.png)
